molecular formula C20H24O B12882108 9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan CAS No. 62787-27-3

9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan

Cat. No.: B12882108
CAS No.: 62787-27-3
M. Wt: 280.4 g/mol
InChI Key: AEIDJZNZCUEPFL-UHFFFAOYSA-N
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Description

9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan is a complex organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds with a furan ring fused to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2) can lead to the formation of the desired dibenzofuran structure . Reductive desulfurization and other functional group modifications may be required to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify specific functional groups, potentially altering the compound’s reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62787-27-3

Molecular Formula

C20H24O

Molecular Weight

280.4 g/mol

IUPAC Name

1,2,3,4,6-pentamethyl-9-propan-2-yldibenzofuran

InChI

InChI=1S/C20H24O/c1-10(2)16-9-8-11(3)19-18(16)17-14(6)12(4)13(5)15(7)20(17)21-19/h8-10H,1-7H3

InChI Key

AEIDJZNZCUEPFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C(C)C)C3=C(C(=C(C(=C3O2)C)C)C)C

Origin of Product

United States

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